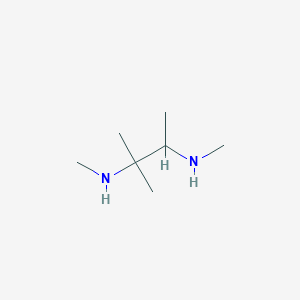silane CAS No. 114070-83-6](/img/structure/B14315003.png)
[(3,6-Dimethylhepta-2,5-dien-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane typically involves the reaction of 3,6-dimethylhepta-2,5-dien-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3,6-Dimethylhepta-2,5-dien-1-ol+Trimethylchlorosilane→(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane has several scientific research applications:
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form stable bonds with other molecules, facilitating the formation of complex structures. The pathways involved may include:
Covalent Bond Formation: The silane group can form covalent bonds with other functional groups, leading to the formation of stable compounds.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
Isophorone: A cyclic isomer of phorone, used in various industrial applications.
Uniqueness
(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane is unique due to the presence of both a silane group and a complex organic moiety, which imparts distinct chemical properties and reactivity. This combination makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
114070-83-6 |
|---|---|
Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
3,6-dimethylhepta-2,5-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C12H24OSi/c1-11(2)7-8-12(3)9-10-13-14(4,5)6/h7,9H,8,10H2,1-6H3 |
InChI Key |
MSJWLPDPBYEDCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=CCO[Si](C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


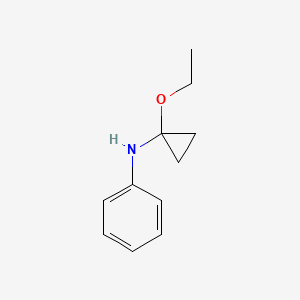
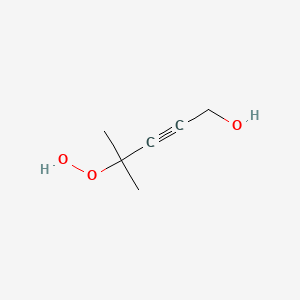

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)

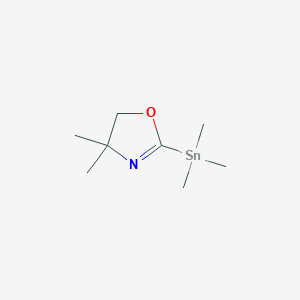
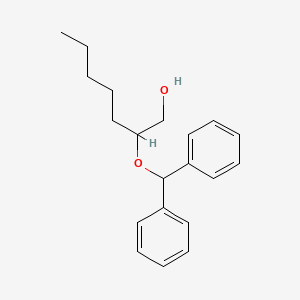
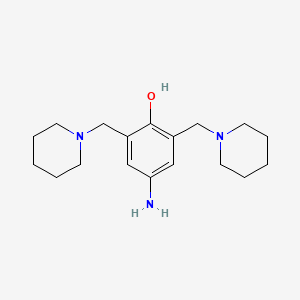
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
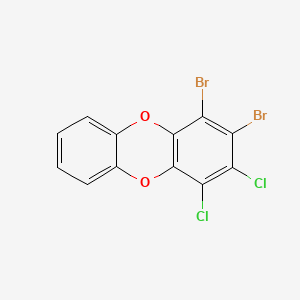
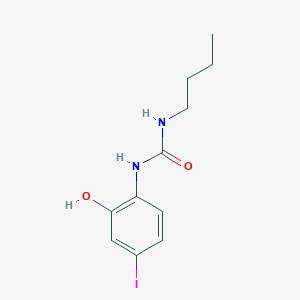
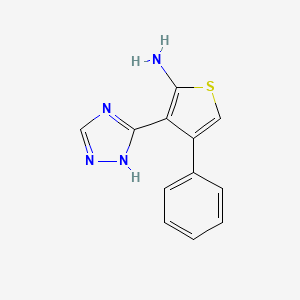
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
